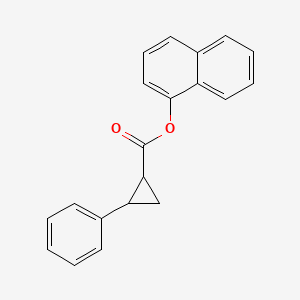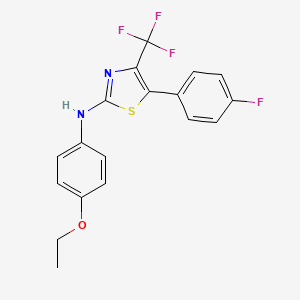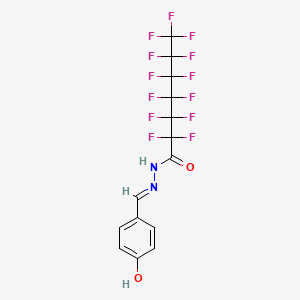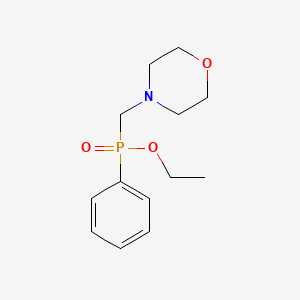
1-Naphthyl 2-phenylcyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthyl 2-phenylcyclopropanecarboxylate is an organic compound with the molecular formula C20H16O2 It is a derivative of naphthalene and cyclopropane, characterized by the presence of a naphthyl group and a phenyl group attached to a cyclopropanecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Naphthyl 2-phenylcyclopropanecarboxylate can be synthesized through several methods. One common approach involves the reaction of 1-naphthylmagnesium bromide with 2-phenylcyclopropanecarboxylic acid chloride under anhydrous conditions. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Naphthyl 2-phenylcyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthyl or phenyl rings, with reagents such as halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-Naphthyl 2-phenylcyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthyl 2-phenylcyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can result in the modulation of enzymatic activities, alteration of cellular signaling pathways, and induction of specific biological responses.
Comparison with Similar Compounds
1-Naphthyl 2-phenylcyclopropanecarboxylate can be compared with other similar compounds, such as:
1-Naphthyl 2-phenylpropanoate: Similar structure but lacks the cyclopropane ring.
2-Naphthyl 2-phenylcyclopropanecarboxylate: Similar structure but with the naphthyl group in a different position.
1-Naphthyl 2-phenylcyclopropanecarboxamide: Similar structure but with an amide group instead of an ester.
The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H16O2 |
|---|---|
Molecular Weight |
288.3 g/mol |
IUPAC Name |
naphthalen-1-yl 2-phenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C20H16O2/c21-20(18-13-17(18)15-7-2-1-3-8-15)22-19-12-6-10-14-9-4-5-11-16(14)19/h1-12,17-18H,13H2 |
InChI Key |
VRUORLQBOHOEIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)OC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4'-tert-butyl-3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]](/img/structure/B11097512.png)
![N-{2-[(3-hydroxyphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}propanamide](/img/structure/B11097515.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11097520.png)

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanehydrazide](/img/structure/B11097524.png)
![4-[(4-Hydroxy-1,2,5-oxadiazol-3-YL)-non-azoxy]-1,2,5-oxadiazol-3-OL](/img/structure/B11097528.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-6-(2-methylpiperidin-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11097536.png)
![3,4,5-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11097549.png)
![ethyl 2-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11097557.png)
![3-{[(4-Bromophenyl)carbonyl]amino}phenyl 3-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B11097561.png)


